molecular formula C11H12O4S2 B2365908 3-p-Toluenesulfonyl-3-sulfolene CAS No. 69451-79-2

3-p-Toluenesulfonyl-3-sulfolene

Cat. No.: B2365908
CAS No.: 69451-79-2
M. Wt: 272.33
InChI Key: FYBHTOTWYLRZGD-UHFFFAOYSA-N
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Description

3-p-Toluenesulfonyl-3-sulfolene is a cyclic organic compound with a sulfone functional group. It is a derivative of sulfolene, specifically modified with a p-toluenesulfonyl group. This compound is of significant interest in organic chemistry due to its unique reactivity and applications in various chemical processes.

Mechanism of Action

Target of Action

It is known that sulfolenes, a class of compounds to which 3-p-toluenesulfonyl-3-sulfolene belongs, are often used in organic synthesis, particularly in diels-alder reactions .

Mode of Action

This compound is prepared from 3-sulfolene and reacts with various dienophiles to give the corresponding Diels-Alder cycloadducts . This suggests that the compound likely interacts with its targets through cycloaddition, a type of chemical reaction that results in the formation of a cyclic product.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity in Diels-Alder reactions can be influenced by factors such as temperature and the presence of other reactants

Preparation Methods

Synthetic Routes and Reaction Conditions: The most common method for synthesizing 3-p-toluenesulfonyl-3-sulfolene involves the cheletropic addition of sulfur dioxide to 1,3-dienes. This reaction is typically conducted in the presence of a catalyst, such as a Lewis acid, under controlled temperature conditions . Another method involves the protonation of propargylsilanes, followed by a 1,2-silyl group shift and cheletropic addition of sulfur dioxide .

Industrial Production Methods: Industrial production of this compound often utilizes large-scale reactors where the cheletropic addition of sulfur dioxide to 1,3-dienes is carried out under high pressure and temperature conditions. The process is optimized to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-p-Toluenesulfonyl-3-sulfolene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-p-Toluenesulfonyl-3-sulfolene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-p-Toluenesulfonyl-3-sulfolene is unique due to the presence of the p-toluenesulfonyl group, which enhances its reactivity and stability compared to other sulfolenes. This makes it particularly valuable in synthetic organic chemistry for the preparation of complex molecules .

Properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-2,5-dihydrothiophene 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4S2/c1-9-2-4-10(5-3-9)17(14,15)11-6-7-16(12,13)8-11/h2-6H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBHTOTWYLRZGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CCS(=O)(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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